6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

Physicochemical Property Acid Dissociation Constant Electron-Withdrawing Effect

Researchers requiring the 6-CF3 pyridine-2,3-dicarboxylic acid regioisomer face limited sourcing, as 3- and 5-CF3 analogs dominate supply. This compound delivers unique electronic properties (σp=0.54, pKa 2.01) critical for imidazoline herbicide design and medicinal chemistry SAR. • Key precursor for 6-CF3 imidazoline herbicides (post-1990 agrochemical design) • Direct precursor to diethyl ester (CAS 120083-60-5) for RORγt inverse agonist libraries • pKa 2.01 enables agronomic salt formation; tunes MOF metal node Lewis acidity

Molecular Formula C8H4F3NO4
Molecular Weight 235.12 g/mol
CAS No. 90376-94-6
Cat. No. B1314304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid
CAS90376-94-6
Molecular FormulaC8H4F3NO4
Molecular Weight235.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)C(=O)O)C(F)(F)F
InChIInChI=1S/C8H4F3NO4/c9-8(10,11)4-2-1-3(6(13)14)5(12-4)7(15)16/h1-2H,(H,13,14)(H,15,16)
InChIKeyLXJKAVDDRGVIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid – Product Overview


6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a heterocyclic dicarboxylic acid featuring a pyridine ring substituted with carboxylic acid groups at the 2- and 3-positions and a trifluoromethyl (-CF3) group at the 6-position . With a molecular weight of 235.12 g/mol, a predicted pKa of 2.01, and a logP of approximately 0.75-1.2, this compound is a versatile intermediate in the synthesis of bioactive molecules, particularly in the agrochemical and pharmaceutical sectors [1]. The 6-CF3 substitution pattern represents a class of trifluoromethylpyridine (TFMP) derivatives that has gained significant importance since 1990 for developing novel crop-protection agents [2].

Why 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid Is Unique


Generic substitution with other pyridine-2,3-dicarboxylic acid analogs is precluded by the unique electronic and steric profile imposed by the 6-CF3 group. This strong electron-withdrawing substituent (Hammett σp = 0.54) dramatically acidifies the molecule (pKa ~2.01) compared to the 6-H (pKa ~2.43), 6-CH3 (pKa ~2.69), or 6-Cl (pKa ~2.65) analogs . The resulting differences in ionization state and hydrogen-bonding capacity at physiological or formulation-relevant pH directly impact reactivity, salt formation, and target binding. Furthermore, the 6-CF3 regioisomer has emerged as a distinct and increasingly important scaffold in modern agrochemical design, offering a substitution pattern that cannot be replicated by the historically dominant 3- or 5-CF3 pyridine intermediates [1].

Head-to-Head Evidence: 6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid


Enhanced Acidity Driven by 6-Trifluoromethyl Group

The 6-trifluoromethyl group exerts a powerful electron-withdrawing effect, significantly enhancing the acidity of the adjacent carboxylic acid. The predicted pKa of 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid is 2.01 , which is markedly lower than that of the parent quinolinic acid (6-H, pKa 2.43) [1], the 6-methyl analog (pKa 2.69) , and the 6-chloro analog (pKa 2.65) . This difference of 0.4–0.7 pKa units translates to a roughly 2.5- to 5-fold increase in acidity, which directly influences the molecule's ionization state, solubility, and potential for salt formation in both synthetic and biological contexts. This effect is grounded in the high Hammett constant (σp = 0.54) of the trifluoromethyl group [2].

Physicochemical Property Acid Dissociation Constant Electron-Withdrawing Effect

Modulated Lipophilicity with 6-Trifluoromethyl Substitution

Introduction of the lipophilic trifluoromethyl group at the 6-position elevates the partition coefficient. The logP of the target compound is reported as 0.75 to 1.2 [1], compared to a logP of 0.2 for quinolinic acid (the 6-H analog) [2]. This increase of 0.55–1.0 log units makes the molecule significantly more lipophilic, a property that is often correlated with enhanced membrane permeability. The logP is comparable to, and even slightly lower in some measurements than, the 6-chloro analog (logP 1.13) , indicating that the CF3 group offers a nuanced balance of lipophilicity distinct from halogen substitution.

Lipophilicity Partition Coefficient Drug Likeness

Regiochemical Advantage of 6-CF3 Substitution Pattern

A 2023 review on trifluoromethylpyridines notes that prior to 1990, all commercial TFMP agrochemicals utilized 3- or 5-trifluoromethyl-substituted pyridines as their core structure, synthesized from 2,5-CTF or 2,3,5-DCTF. However, since 1990, 'other substitution patterns, mainly 6-trifluoromethyl-substituted pyridine derivatives, have increased' [1]. This signifies a major shift in agrochemical design, where the 6-CF3 regioisomer offers novel biological activity and selectivity profiles not accessible from the 3- or 5-substituted isomers. The 5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid (CAS 1202634-08-9) exists as a distinct commercial entity , but the 6-substituted isomer is the primary scaffold for this new generation of agents.

Regiochemistry Agrochemical Intermediate Structure-Activity Relationship

Synthetic Accessibility: Enzymatic Route Failure

A European patent (EP0390102A2) on the enzymatic preparation of pyridine-2,3-dicarboxylic acids reports a critical failure mode for the target compound. Reaction of the 6-trifluoromethyl-substituted 2,3-dihydroxybenzoic acid intermediate with ammonium 'produced 6-trifluoromethyl-picolinic acid with no evidence of 6-trifluoromethyl-pyridine-2,3-dicarboxylic acid having been formed' [1]. This illustrates that the standard biosynthetic route, which is successful for many other 6-substituted analogs, is blocked by the presence of the CF3 group. This necessitates the use of a dedicated, validated chemical synthesis route for procurement, ensuring that the material obtained is indeed the desired pyridine-2,3-dicarboxylic acid and not the mono-carboxylic acid byproduct.

Synthetic Chemistry Process Development Enzyme Specificity

6-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid: Validated Applications


Synthesis of Next-Generation Imidazoline Herbicides

As a precursor to substituted pyridine-2,3-dicarboxylate esters, this compound can be esterified and further elaborated into imidazoline herbicides [1]. The unique 6-CF3 substitution pattern is specifically favored in post-1990 agrochemical design for generating novel, patentable active ingredients with potentially improved selectivity and environmental profiles compared to traditional 5-CF3 imidazoline herbicides [2]. The compound's enhanced acidity also facilitates salt formation with agronomically acceptable cations, a common formulation requirement.

Synthesis of Trifluoromethylated Pharmaceutical Candidates

The compound is established as the direct precursor to 6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester (CAS 120083-60-5), a key fluorinated intermediate in medicinal chemistry programs [1]. This diethyl ester is used to construct libraries of RORγt inverse agonists for autoimmune disease research [2], and its production relies on the availability of high-purity 6-(trifluoromethyl)pyridine-2,3-dicarboxylic acid as a starting material.

Design of MOFs with Tunable Electronic Properties

Pyridine-2,3-dicarboxylate ligands serve as versatile linkers for coordination polymers and MOFs, as demonstrated with Cd(II), Cu(II), and Bi(III) [1]. The strong electron-withdrawing effect of the 6-CF3 group (pKa 2.01 vs. 2.43 for the parent) allows for precise tuning of the Lewis acidity of the resulting metal nodes, which can lead to enhanced catalytic activity or altered photoluminescent properties compared to frameworks built with non-fluorinated or 6-chloro linkers [2].

Physicochemical Probe for Fluorination Effects

The dual nature of the trifluoromethyl group—providing both a significant electron-withdrawing effect (Hammett σp = 0.54) and increased lipophilicity (logP = 0.75 vs. 0.2 for quinolinic acid)—makes this compound an ideal probe in structure-activity relationship (SAR) studies [1]. It allows researchers to decouple and study the effects of acidity and lipophilicity on target binding, cellular permeability, and metabolic stability, directly informing the design of more potent and drug-like fluorinated molecules [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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